molecular formula C16H17FO B6374122 2-Fluoro-4-(4-T-butylphenyl)phenol CAS No. 1261897-69-1

2-Fluoro-4-(4-T-butylphenyl)phenol

Cat. No.: B6374122
CAS No.: 1261897-69-1
M. Wt: 244.30 g/mol
InChI Key: YEZLTQZUFPPIHT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-T-butylphenyl)phenol is a chemical compound with a molecular weight of 244.30 g/mol. . This compound features a phenolic structure with a fluorine atom and a tert-butyl group attached to the aromatic ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4-(4-T-butylphenyl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-4-(4-T-butylphenyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Fluoro-4-(4-T-butylphenyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Fluorine-containing compounds are often used in pharmaceuticals due to their enhanced biological activity and stability.

    Industry: It is utilized in the production of materials such as polymers and resins, where its phenolic structure contributes to the material properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-T-butylphenyl)phenol involves its interaction with molecular targets through its phenolic and fluorine functional groups. The fluorine atom enhances the compound’s affinity for certain biological targets, while the phenolic group can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Fluoro-4-(4-T-butylphenyl)phenol can be compared with other similar compounds, such as:

    4-tert-Butylphenol: This compound lacks the fluorine atom, which significantly alters its chemical properties and applications.

    2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound features a boronic acid derivative, which provides different reactivity and applications.

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZLTQZUFPPIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684349
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-69-1
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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